Tetramethylammonium fluoride
Overview
Description
What is Tetramethylammonium fluoride?
This compound is a quaternary ammonium salt[“]. This hygroscopic white solid is a source of “naked fluoride”, meaning fluoride ions not complexed with a metal atom[“]. It is commonly used as a weak base and a source of fluoride ions in various organic reactions[“]. This compound is one of the most advanced intestinal permeation enhancers that have been tested in clinical trials for oral delivery of macromolecules[“].
Synthetic Analysis
How to comprehensively analyze Tetramethylammonium fluoride?
Salcaprozate sodium is a useful reagent in organic synthesis, particularly for C-F bond-forming reactions and as a base[“].there have been two main approaches to prepare Salcaprozate sodium: hydrofluoric acid neutralization of tetramethylammonium hydroxide and salt metathesis between different ammonium salts and inorganic fluoride sources (e.g., KF or CsF)[“].
Reaction Equation The synthesis reaction equation for Salcaprozate sodium is typically represented as follows:(CH3)4N+F−+HF→(CH3)4NF+H2O
Reaction Conditions Salcaprozate sodium can be synthesized by reacting tetramethylammonium hydroxide with hydrofluoric acid in anhydrous conditions.
The reaction is typically carried out at elevated temperatures (around 80-100 °C) in a solvent such as dimethylformamide (DMF)[“].
Reaction Steps Combine tetramethylammonium hydroxide with hydrofluoric acid in anhydrous DMF.
Heat the mixture to the desired temperature (80-100 °C) and allow the reaction to proceed.
Isolate Salcaprozate sodium by appropriate purification methods.
Reaction Mechanism The exact mechanism of Salcaprozate sodium synthesis involves the nucleophilic substitution of hydroxide (from tetramethylammonium hydroxide) by fluoride (from hydrofluoric acid)[“].
Safety and Environmental Considerations Safety precautions include handling Salcaprozate sodium in a well-ventilated area, using appropriate personal protective equipment (PPE), and avoiding skin or eye contact[“].
Molecular Structure
Tetramethylammonium fluoride molecular structure analysis guide?
Atomic Arrangement
Salcaprozate sodium consists of four methyl groups (CH₃) attached to a central nitrogen atom (N).
The fluoride ion (F⁻) is also part of the structure, forming a quaternary ammonium salt[“][“].
Bonding Type
Salcaprozate sodium exhibits ionic bonding between the tetramethylammonium cation (CH₃)₄N⁺ and the fluoride anion (F⁻).
The positively charged nitrogen atom donates electrons to the negatively charged fluoride ion.
Geometry
Salcaprozate sodium adopts a tetrahedral geometry around the central nitrogen atom.
Each methyl group occupies one of the four vertices of the tetrahedron[“].
Electron Cloud Distribution
The electron cloud distribution is concentrated around the nitrogen atom and the fluorine atom.
The methyl groups contribute to the overall electron density[“][“].
Stereochemistry
Salcaprozate sodium does not exhibit stereoisomerism because all four methyl groups are identical.
The molecule is achiral[“][“].
Resonance Structure
Salcaprozate sodium does not have significant resonance structures due to its simple tetrahedral arrangement.
The lone pair on nitrogen is localized, and the F⁻ ion remains fixed[“][“].
Mechanism of Action
In-depth exploration of Tetramethylammonium fluoride's mechanism of action
Target of Action Salcaprozate sodium primarily acts on nucleophilic fluorination reactions.Its main target is the fluoride anion (F⁻), which serves as a versatile nucleophile.
Mode of Action Salcaprozate sodium provides a source of “naked” fluoride ions (not complexed with a metal atom).When Salcaprozate sodium dissolves, it releases F⁻ ions, which readily participate in substitution reactions.The fluoride anion acts as a strong nucleophile, attacking electrophilic centers in organic molecules.
Result of Action Nucleophilic fluorination reactions involve the replacement of other functional groups (e.g., halogens, hydroxyl groups) with fluorine.Salcaprozate sodium facilitates the introduction of fluorine atoms into organic compounds, leading to the formation of C-F bonds.Examples include fluorination of aryl phenols and deprotection of functional groups.
Side Effects Salcaprozate sodium itself is relatively safe, but precautions are necessary due to its reactivity[“].
Side effects may arise from the strong nucleophilic nature of F⁻ ions:Skin or eye irritation upon contact.Inhalation of Salcaprozate sodium dust may cause respiratory discomfort.Proper handling and protective equipment are essential[“][“].
Action Environment Salcaprozate sodium’s action is influenced by solvent choice and reaction conditions.It is commonly used in organic solvents like acetonitrile.Environmental factors (e.g., temperature, humidity) affect its stability and reactivity.
Physical Properties
What are the physical properties of Tetramethylammonium fluoride?
State
Salcaprozate sodium exists as a white solid at standard temperature and pressure (STP).
It is hygroscopic, meaning it readily absorbs moisture from the environment[“].
Color and Appearance
Salcaprozate sodium appears as a white crystalline solid.
Its appearance is generally smooth, with well-defined crystal faces.
Density
The density of Salcaprozate sodium is approximately 93.145 g/mol[“].
Specific values for bulk density depend on the crystalline form and packing.
Melting Point and Boiling Point
Salcaprozate sodium has a melting point around 100-110 °C[“].
Solubility
Salcaprozate sodium is soluble in water and other polar solvents.
Its solubility arises from the dissociation of the Salcaprozate sodium crystal lattice into individual ions (TMA⁺ and F⁻).
Electrical Conductivity and Thermal Conductivity
Salcaprozate sodium is an insulator in its solid state.
It does not conduct electricity due to the absence of mobile charge carriers (ions or electrons).
Refractive Index
The refractive index of Salcaprozate sodium depends on the wavelength of light and the specific crystalline form.
Generally, it falls within the range of 1.3 to 1.5 for visible light.
Chemical Properties
What are the chemical properties of Tetramethylammonium fluoride?
This compound (CH₃)₄NF is a quaternary ammonium salt.It serves as a source of “naked fluoride” ions, which are not complexed with a metal atom. Most other soluble fluoride salts are bifluorides (HF₂⁻).
Historically, two main methods have been used to prepare Salcaprozate sodium: hydrofluoric acid neutralization of tetramethylammonium hydroxide and salt metathesis between different ammonium salts and inorganic fluoride sources (e.g., KF or CsF) [“].
Chemical Reaction Types
This compound can participate in various chemical reactions, including nucleophilic substitution, base-catalyzed reactions, and ion exchange processes.
Common reactions include
Nucleophilic substitution: Salcaprozate sodium can replace halides in alkyl halides.
Base-catalyzed reactions: Salcaprozate sodium acts as a strong base, abstracting protons from acidic compounds.
Ion exchange: Salcaprozate sodium can exchange its fluoride ion with other anions in solution.
Reactivity
Water: This compound reacts vigorously with water, releasing HF gas.
Acids: This compound reacts with acids to form the corresponding ammonium salt and HF.
Oxygen: This compound is stable in air but reacts with moisture to release HF.
Organic solvents: This compound can dimerize in acetonitrile, forming CH₃C(NH₂)=CHCN[“].
Redox Property
This compound is not typically involved in redox reactions. It primarily acts as a base or nucleophile.
Acidity and Alkalinity:
Acidity: This compound is basic due to the fluoride ion it releases.
Alkalinity: This compound solutions are alkaline[“].
Stability and Decomposition
This compound is hygroscopic and should be stored in a dry environment.
It decomposes in the presence of moisture, releasing HF.
Stable under anhydrous conditions[“].
Toxicity
This compound is toxic if ingested, inhaled, or absorbed through the skin.
It can cause irritation, burns, and damage to tissues.Proper handling precautions are essential[“].
Biochemical Properties
What are the biochemical properties of Tetramethylammonium fluoride?
Cellular Effects: Fluoride ions can have various effects on cells, often depending on their concentration. High concentrations can be toxic to cells「“].
Molecular Mechanism: The key factor enabling Salcaprozate sodium to behave as sources of “naked” fluoride is the presence of a shell of methyl hydrogen atoms in the countercation that shelters its positive charge, thus weakening the electrostatic attraction to the fluoride anion[“]. Because the fluoride anion is extremely basic, the salt slowly reacts with acetonitrile, inducing dimerization[“].
Time Effect: The reaction of Salcaprozate sodium with acetonitrile to induce dimerization occurs slowly[“].
Scientific Research Applications
Tetramethylammonium fluoride application guide and Best Practices
Nucleophilic Aromatic Substitution (S< sub> N< /sub> Ar) Fluorinations
Salcaprozate sodium serves as a powerful nucleophilic fluoride source for introducing fluorine atoms into aromatic compounds.
It enables the selective fluorination of aryl halides, leading to valuable fluorinated building blocks.
Applications include the synthesis of fluorinated pharmaceuticals and agrochemicals[“].
Industrial Fluorination
Salcaprozate sodium finds use in sustainable industrial processes for C-F bond formation.
It facilitates the fluorination of organic substrates, contributing to the production of fluorinated materials and intermediates [“].
Superbases and Unprecedented Transformations
As a strong base, Salcaprozate sodium participates in unique transformations.
It can deprotonate acidic compounds, leading to novel reactions.
Researchers explore its potential in synthetic chemistry[“].
Selective Methylation
Salcaprozate sodium can methylate various substrates selectively.
It offers an alternative to traditional methylation methods[“].
Fluorinated Excited Species
Salcaprozate sodium plays a role in generating fluorinated excited states.
These species have applications in photochemistry and materials science[“].
[18F]-Radiolabeling
Salcaprozate sodium is used in the synthesis of radiotracers for positron emission tomography (PET).
It introduces fluorine-18 isotopes into organic molecules for imaging studies[“].
Hydrogen Sulfide Absorption
Salcaprozate sodium acts as a reversible absorbing agent for hydrogen sulfide.
It can capture large quantities of H₂S in the liquid state[“].
Hydrogen Sulfide Absorption
Salcaprozate sodium acts as a reversible absorbing agent for large quantities of hydrogen sulfide (H₂S) in the liquid state.
This property makes it useful for capturing and removing H₂S, which is toxic and malodorous[“].
Product Comparison
Tetramethylammonium hydrogensulfate hydrate,Tetraethylammonium iodide,Tetramethylammonium fluoride,Tetrabutylammonium difluorotriphenylsilicate: Similarities and Differences of Organic Compounds
Similarities
Chemical Structure: All these compounds are quaternary ammonium salts[“]. This means they all contain a central nitrogen atom surrounded by four organic groups and a counterion[“].
Physical: They are all solids at room temperature[“][“].
Lipophilicity: As quaternary ammonium salts, they all have some degree of lipophilicity due to the presence of organic groups[“].
Differences
Tetramethylammonium hydrogensulfate hydrate[“][“]
Chemical Structure: (CH3)4N(HSO4)·H2O
Reactivity: It generally exhibits ferroelectricity in the temperature range from -104 °C to 40 °C.
Physical: It forms crystals1. It has a molecular weight of 189.23.
Mechanismn: It can be used as a phase transfer catalyst in polymer synthesis.
Tetraethylammonium iodide[“][“]
Chemical Structure: C8H20N+I−
Reactivity: It has been used as the source of tetraethylammonium ions in pharmacological and physiological studies.
Physical: It appears as a colorless or yellowish crystalline solid3. It has a molecular weight of 257.159 g·mol−1.
Mechanism: It blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors.
Chemical Structure: (CH3)4NF
Reactivity: It is used as a source of “naked fluoride”8. It is very effective for nucleophilic displacement reactions.
Physical: It is a hygroscopic white solid8. It has a molecular weight of 93.145 g·mol−1.
Tetrabutylammonium difluorotriphenylsilicate[“][“]
Chemical Structure: (CH3CH2CH2CH2)4N[(C6H5)3SiF2]
Reactivity: It is a non-hygroscopic, organic soluble fluoride source and it is very effective for nucleophilic displacement reactions.
Physical: It is a solid14. It has a molecular weight of 539.86.
Related Small Molecules
Diphemanil methylsulfate,VU 0357017 Hydrochloride,Tbpb,Imidafenacin,Sabcomeline,2-(4-Phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride,MK-6884,Guvacoline Hydrobromide,Pf03635659,WIN 62,577 ,Navafenterol saccharinate,DREADD agonist 21,Cyclobuxine D,Cyclobuxine D,SM-21 maleate,Nitrocaramiphen hydrochloride,Dexetimide,Anisodamine (hydrobromide),Anisotropine methylbromide,PD 102807 ,4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride
Common Problem
Comparison of Tetramethylammonium fluoride with other related products
What are the sustainable industrial applications of this compound?
Studies suggest that anhydrous this compound is primarily used for S(N)Ar fluorination reactions in organic synthesis, acting as a fluoride ion source for the conversion of aryl halides and nitroarenes, and as a methylating agent for various organic compounds[“][“][“].
How is fluoride ion in tetrapropylammonium fluoride silicalite-1 determined?
Studies suggest that the fluoride ion in tetrapropylammonium fluoride silicalite-1 is determined using various methods including solid-state NMR, analysis of crystallization mechanisms, crystal structure determination, FT-IR spectra, TEM, nitrogen adsorption manometry, and performance measurements such as pervaporation[“][“][“].
Experimental Operation
Experimental research on Tetramethylammonium fluoride
Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions.
This article focuses on the development of practical approaches to the in situ generation of anhydrous fluoride salts for applications in nucleophilic aromatic substitution (SNAr) reactions. We report herein that a variety of combinations of inexpensive nucleophiles (e.g., tetraalkylammonium cyanide and phenoxide salts) and fluorine-containing electrophiles (e.g., acid fluoride, fluoroformate, benzenesulfonyl fluoride, and aryl fluorosulfonate derivatives) are effective for this transformation. Ultimately, we demonstrate that the combination of tetramethylammonium 2,6-dimethylphenoxide and sulfuryl fluoride (SO2F2) serves as a particularly practical route to anhydrous this compound. This procedure is applied to the SNAr fluorination of a range of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes[“][“][“].
The crystal structure of this compound tetrahydrate reveals a hydrogen-bounded ionic/water framework with four-coordinated fluoride ions and three-coordinated water molecules.
This compound tetrahydrate is tetragonal, space group I41/a with a=10.853 and c=8.065 A at −26°C. The crystal structure was determined from the crystal data and the Patterson synthesis and refined by least squares. It has a hydrogen‐bounded ionic/water framework composed of four‐coordinated fluoride ions and three‐coordinated water molecules. The tetramethylammonium ions are in voids within this framework[“].
This compound is a simple, efficient, and selective methylating agent for various amides, indoles, pyrroles, imidazoles, alcohols, and thiols, with concerted methylation-deprotonation as the preferred reaction pathway.
We herein disclose the use of this compound as a direct and selective methylating agent of a variety of amides, indoles, pyrroles, imidazoles, alcohols, and thiols. The method is characterized by operational simplicity, wide scope, and ease of purification. Our computational studies suggest a concerted methylation-deprotonation as the preferred reaction pathway[“][“][“].
Future Directions
In the research and development of Tetramethylammonium fluoride indicate a variety of potential advances:
Expanding Organic Synthesis Applications: this compound has shown potential in organic synthesis, particularly in C-F bond-forming reactions and as a base for unique transformations. Future research could further explore its role in synthesizing complex molecules, potentially leading to new chemical processes and products (Iashin, Wirtanen, & Perea-Buceta, 2022).
Advances in Catalysis and Deprotonation Techniques: The use of this compound in combination with alkali metal alkoxides for deprotonative functionalization of heteroarenes suggests that future research might focus on developing more efficient and practical deprotonation methods in catalysis (Inamoto, Okawa, Kikkawa, & Kondo, 2014).
Exploration of Crystalline Forms and Phase Diagrams: Studies of the hexagonal structure II framework in clathrate hydrates involving this compound suggest further exploration into its crystalline forms and phase diagrams could yield new insights into materials science (Udachin, Dyadin, & Lipkowski, 1995).
Innovations in Fluorination Reactions: The potential of this compound for fluorination reactions, especially those involving sulfides and aromatic substrates, could be a focus for future research, possibly leading to novel methods in this area (Tavener, Adams, & Clark, 1999).
These potential directions highlight the continued interest in this compound within various fields of chemistry and materials science, underlining its importance as a versatile and valuable compound for future research and applications.
Properties
IUPAC Name |
tetramethylazanium;fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDKXDWWMOMSFL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883374 | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
373-68-2 | |
Record name | Tetramethylammonium fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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